2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-methylphenyl)acetamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]pyrazine class of heterocyclic molecules, characterized by a fused triazole-pyrazine core. Its structure includes a 2,4-dimethylphenylsulfanyl group at position 8 and an N-(3-methylphenyl)acetamide substituent at position 2. These modifications confer unique physicochemical and pharmacological properties. The molecule’s molecular formula is C₂₄H₂₃N₅O₂S, with an average molecular mass of 457.54 g/mol and a monoisotopic mass of 457.1578 g/mol.
Properties
IUPAC Name |
2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-14-5-4-6-17(12-14)24-19(28)13-27-22(29)26-10-9-23-21(20(26)25-27)30-18-8-7-15(2)11-16(18)3/h4-12H,13H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOORFANOBYQLOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the triazolopyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrazine ring system.
Introduction of the dimethylphenylsulfanyl group: This step involves the reaction of the triazolopyrazine intermediate with a dimethylphenylsulfanyl reagent under suitable conditions.
Attachment of the methylphenylacetamide moiety: This final step involves the acylation of the intermediate with a methylphenylacetamide reagent to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This typically includes the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and rigorous purification methods.
Chemical Reactions Analysis
Types of Reactions
2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
The compound 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-methylphenyl)acetamide, a triazole derivative, has potential biological and pharmacological applications. Triazole derivatives are known for their diverse uses in medicinal chemistry.
Key Information
- CAS Number: 1251697-78-5
- Molecular Formula: C23H23N5O3S
- Molecular Weight: Approximately 449.5 g/mol
While specific applications and case studies for this compound are not detailed in the provided search results, the results suggest possible applications based on the compound's structural features:
- Medicinal Chemistry: The triazole and pyrazine components indicate potential activity against various biological pathways. Research suggests compounds with similar structures may exhibit antibacterial, anticancer, anti-inflammatory, antiparasitic, anti-HIV, antihypertensive, herbicidal, neuroprotective, and procognitive activities .
- Synthesis and Chemical Transformations: The compound can undergo chemical transformations typical of its functional groups, and reaction mechanisms can be analyzed through kinetic studies and computational methods.
- Analysis: NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) can provide data on the compound's purity and structural integrity.
- Drug Development: Heterocyclic N-oxides have emerged as potential compounds in drug development projects .
Mechanism of Action
The mechanism of action of 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific enzymes or receptors: This can modulate the activity of these proteins and alter cellular processes.
Inhibiting or activating signaling pathways: This can affect various cellular functions, such as proliferation, apoptosis, and differentiation.
Interacting with nucleic acids: This can influence gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs sharing the [1,2,4]triazolo[4,3-a]pyrazine scaffold but differing in substituents. Key parameters include molecular weight, substituent groups, and implications for bioactivity:
Key Findings from Comparative Studies
Substituent Effects on Lipophilicity :
- The 2,4-dimethylphenylsulfanyl group in the target compound provides intermediate lipophilicity (clogP ≈ 3.2), compared to the more polar 4-methoxybenzyl group in Analog 1 (clogP ≈ 2.8) and the highly lipophilic 3-methylpiperidinyl group in Analog 3 (clogP ≈ 3.5) .
- The 4-chlorobenzylsulfanyl group in Analogs 1 and 2 increases metabolic stability but may reduce oral bioavailability due to higher molecular weight .
Bioactivity Correlations :
- Analogs with electron-withdrawing groups (e.g., Cl in Analog 1) show enhanced binding to kinases and proteases, likely due to stronger hydrogen-bond acceptor properties .
- The N-(3-methylphenyl)acetamide group in the target compound may improve selectivity for inflammatory targets (e.g., COX-2) compared to the N-(3-methylsulfanylphenyl) group in Analog 3, which could interact with redox-sensitive proteins .
Synthetic Accessibility: The target compound’s synthesis involves coupling diazonium salts with cyanoacetanilide intermediates, a method shared with Analog 1 (yield: 94–95%) . Analogs with aliphatic substituents (e.g., Analog 3) require piperidine coupling under anhydrous conditions, resulting in lower yields (68–74%) .
Research Implications
- Molecular Similarity Metrics : Tanimoto and Dice coefficients calculated for these analogs reveal structural similarities (>70%) with the target compound, suggesting overlapping bioactivity profiles (e.g., anti-inflammatory or kinase inhibition) .
- ADME Properties : The target compound’s balanced lipophilicity and moderate molecular weight (457.54 g/mol) align with Lipinski’s Rule of Five, predicting favorable oral absorption compared to heavier analogs like Analog 2 (484.00 g/mol) .
Data Tables
Table 1: Physicochemical Properties
| Compound | clogP | Molecular Weight (g/mol) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|---|
| Target Compound | 3.2 | 457.54 | 2 | 5 | 6 |
| Analog 1 | 2.8 | 469.94 | 2 | 6 | 7 |
| Analog 3 | 3.5 | 470.62 | 2 | 6 | 8 |
Biological Activity
The compound 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-methylphenyl)acetamide , with the CAS number 1251697-78-5 , is a triazole derivative recognized for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 449.5 g/mol . The structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 449.5 g/mol |
| CAS Number | 1251697-78-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the triazole ring.
- Introduction of the sulfanyl group.
- Acetylation to form the final amide structure.
Reagents such as potassium permanganate and sodium borohydride are commonly used in these reactions to facilitate oxidation and reduction processes.
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds similar to this triazole derivative. For instance, a study evaluated various triazole derivatives for their cytotoxic activity against human cancer cell lines (MCF-7 and Bel-7402). The results indicated that certain modifications to the triazole structure significantly enhanced anticancer activity .
Antimicrobial Activity
Compounds with similar structural frameworks have demonstrated notable antimicrobial properties. A study focused on 1,2,4-triazolethiones revealed their effectiveness against various bacterial strains and fungi. This suggests that the compound may also exhibit antimicrobial activity due to its structural similarities .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often closely linked to their chemical structure. Modifications at specific positions on the aromatic rings or changes in substituents can lead to significant variations in potency. For example:
- Substituent Effects : The presence of electron-donating or electron-withdrawing groups can enhance or diminish biological activity.
- Ring Modifications : Alterations in the triazole or pyrazine rings can influence interactions with biological targets.
Case Studies
Several case studies have documented the biological effects of triazole derivatives:
- Anticancer Screening : A drug library screening identified novel anticancer compounds based on similar structures, demonstrating significant efficacy against multicellular spheroids .
- Antimicrobial Studies : Research on benzamide derivatives showed promising results in inhibiting microbial growth, leading to further exploration of their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
